molecular formula C21H31NO6 B2494252 Boc-Glu(OtBu)-OBzl CAS No. 910908-09-7

Boc-Glu(OtBu)-OBzl

Cat. No.: B2494252
CAS No.: 910908-09-7
M. Wt: 393.48
InChI Key: HBZPCEWVYMBFMV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester: is a compound commonly used in peptide synthesis. It is an N-terminal protected amino acid derivative, which means it has a protective group attached to prevent unwanted reactions during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate tert-butyl ester residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves several steps:

    Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxyl group of the protected amino acid is esterified with tert-butyl alcohol to form the tert-butyl ester. This step often involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Benzyl Ester Formation: The other carboxyl group is esterified with benzyl alcohol to form the benzyl ester.

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is widely used in the synthesis of peptides. It serves as a building block in SPPS, allowing for the creation of peptides with specific sequences and properties .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for various applications .

Comparison with Similar Compounds

Uniqueness: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is unique due to its combination of protective groups, which allows for selective reactions in peptide synthesis. The presence of both tert-butyl and benzyl ester groups provides versatility in protecting different functional groups during synthesis .

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPCEWVYMBFMV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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